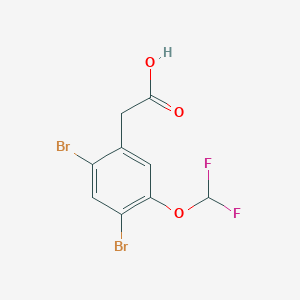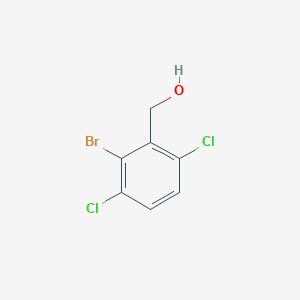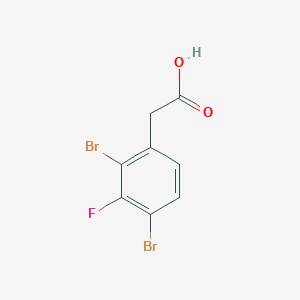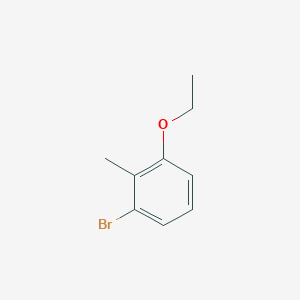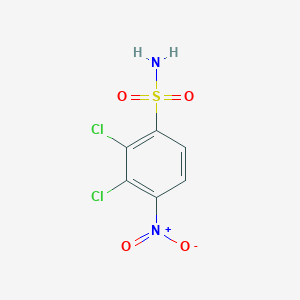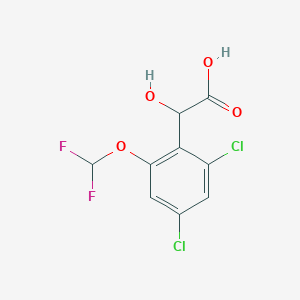
2'-Bromo-5'-chloro-3'-fluorophenacyl bromide
Overview
Description
2’-Bromo-5’-chloro-3’-fluorophenacyl bromide is a halogenated phenacyl bromide derivative. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenacyl bromide structure. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds .
Preparation Methods
The synthesis of 2’-Bromo-5’-chloro-3’-fluorophenacyl bromide typically involves the bromination of 2’-Bromo-5’-chloro-3’-fluoroacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
2’-Bromo-5’-chloro-3’-fluorophenacyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of 2’-Bromo-5’-chloro-3’-fluorophenacyl bromide can yield alcohols or hydrocarbons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate produces carboxylic acids .
Scientific Research Applications
2’-Bromo-5’-chloro-3’-fluorophenacyl bromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2’-Bromo-5’-chloro-3’-fluorophenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of halogen atoms enhances its electrophilic character, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups or build complex molecular structures .
Comparison with Similar Compounds
2’-Bromo-5’-chloro-3’-fluorophenacyl bromide can be compared with other halogenated phenacyl bromides such as:
2-Bromo-5-chlorobenzotrifluoride: This compound has similar halogen substituents but differs in the presence of a trifluoromethyl group instead of a fluorine atom.
2-Chloro-5-bromobenzotrifluoride: Similar to the previous compound but with the positions of bromine and chlorine swapped.
The uniqueness of 2’-Bromo-5’-chloro-3’-fluorophenacyl bromide lies in its specific halogenation pattern, which imparts distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
2-bromo-1-(2-bromo-5-chloro-3-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-3-7(13)5-1-4(11)2-6(12)8(5)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNVBRDXIOWOKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CBr)Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


